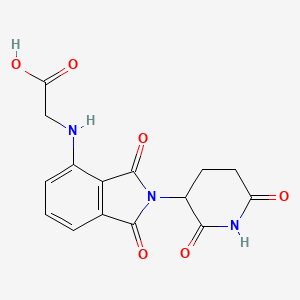

Thalidomide-NH-CH2-COOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

酞胺类-NH-CH2-COOH 是通过一系列化学反应合成的,以酞胺类作为基础化合物反应条件通常涉及使用有机溶剂和催化剂来促进反应 .

工业生产方法

酞胺类-NH-CH2-COOH 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和控制的反应条件,以确保最终产品的质量和一致性。 然后,通过结晶和色谱等技术对化合物进行提纯 .

化学反应分析

反应类型

酞胺类-NH-CH2-COOH 会发生各种化学反应,包括:

氧化: 该化合物可以被氧化成不同的氧化态。

还原: 还原反应可以改变化合物中存在的官能团。

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和各种有机溶剂。 反应条件通常涉及控制温度和pH值,以确保预期的反应结果 .

主要形成的产物

这些反应形成的主要产物取决于所使用的特定反应条件和试剂。

科学研究应用

酞胺类-NH-CH2-COOH 在科学研究中具有广泛的应用,包括:

生物学: 用于涉及蛋白-蛋白相互作用和细胞信号通路的研究.

医学: 研究其在治疗各种疾病(包括癌症和炎症性疾病)中的潜在治疗应用.

工业: 用于开发新的药物和化学化合物.

作用机制

酞胺类-NH-CH2-COOH 通过与E3泛素连接酶复合物的组成部分cereblon结合来发挥作用。 这种结合促进了CRBN蛋白的募集,导致通过泛素-蛋白酶体系统选择性降解靶蛋白 . 所涉及的分子靶点和通路包括转录因子IKZF3和IKZF1的降解 .

相似化合物的比较

类似化合物

酞胺类: 酞胺类-NH-CH2-COOH 的基础化合物.

泊马度胺: 另一种具有类似生物活性的酞胺类衍生物.

来那度胺: 一种结构和功能类似的化合物,用于治疗多发性骨髓瘤.

独特性

酞胺类-NH-CH2-COOH 由于其独特的结构而具有独特性,使其能够用作合成PROTACs的配体。 这种特性使其在靶向蛋白降解研究和治疗应用中具有价值 .

生物活性

Thalidomide, originally developed as a sedative, has a complex history due to its teratogenic effects. However, its derivatives, including Thalidomide-NH-CH2-COOH, have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of thalidomide characterized by an amino group and a carboxylic acid group. This structural modification enhances its reactivity and biological activity compared to the parent compound. The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂ |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Amino (-NH₂), Carboxylic Acid (-COOH) |

| Solubility | Soluble in water and organic solvents |

This compound exhibits several biological activities primarily through the modulation of various signaling pathways:

- Trk Receptor Inhibition : The compound acts as an inhibitor of Trk receptors, which are crucial for neuronal survival and differentiation. This inhibition may have therapeutic potential in treating neurodegenerative diseases and certain cancers.

- Immunomodulatory Effects : Similar to thalidomide, this derivative influences cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α) release from mononuclear cells. This action is significant in managing inflammatory conditions .

- Anti-Angiogenic Properties : Thalidomide derivatives are known to affect angiogenesis, which is the formation of new blood vessels. By modulating angiogenic factors, this compound may contribute to anti-tumor effects .

Case Study 1: Neuroprotection in Zebrafish Embryos

A study demonstrated that this compound significantly reduced limb deformities induced by thalidomide in zebrafish embryos by promoting angiogenesis and reducing oxidative stress. The addition of nitric oxide (NO) further enhanced the protective effects, indicating a potential therapeutic strategy for mitigating thalidomide's teratogenic effects while retaining its beneficial properties .

Case Study 2: Anti-Cancer Efficacy

In a clinical trial involving multiple myeloma patients, thalidomide derivatives showed promise in improving patient outcomes by enhancing immune responses against tumor cells. This compound was highlighted for its ability to inhibit TNF-α and other pro-inflammatory cytokines, thus supporting its use as an adjunct therapy in cancer treatment .

Comparative Analysis with Other Derivatives

A comparison of this compound with other thalidomide derivatives illustrates its unique position in therapeutic applications:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thalidomide | Original compound | Teratogenic effects; immunomodulatory |

| Thalidomide-5-NH2-CH2-COOH | Contains an amino group | Trk receptor inhibition; anti-cancer |

| Lenalidomide | Modified thalidomide | Enhanced anti-inflammatory; anti-cancer |

| This compound | Lacks carboxylic acid | Similar Trk inhibition; different reactivity |

属性

IUPAC Name |

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O6/c19-10-5-4-9(13(22)17-10)18-14(23)7-2-1-3-8(12(7)15(18)24)16-6-11(20)21/h1-3,9,16H,4-6H2,(H,20,21)(H,17,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGLFYOYKPSPJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。